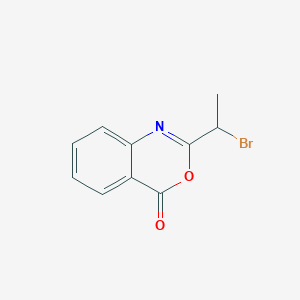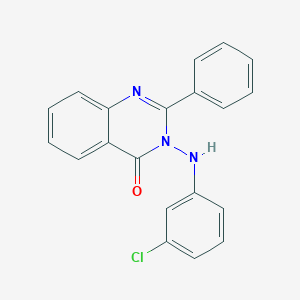
2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a benzoxazinone ring and a bromoethyl group. The compound has shown promising results in various research fields, including medicinal chemistry, pharmacology, and biochemistry. In
Mecanismo De Acción
The mechanism of action of 2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one is not fully understood. However, it has been suggested that the compound can interact with various biological targets, including enzymes, receptors, and DNA. The bromoethyl group can act as a reactive moiety, allowing the compound to form covalent adducts with its targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one are dependent on its specific application. In general, the compound has been shown to exhibit cytotoxic, antimicrobial, and anti-inflammatory activities. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one is its versatility in various research fields. The compound can be easily synthesized and modified to suit specific research needs. However, one limitation of the compound is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one. One potential direction is the development of novel bioactive compounds based on the structure of 2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one. Another direction is the exploration of the compound's potential as a fluorescent probe for imaging applications. Additionally, the compound's mechanism of action and potential toxicity can be further elucidated through in-depth studies.
Métodos De Síntesis
The synthesis of 2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one involves the reaction of 2-aminobenzoic acid with ethyl bromoacetate in the presence of a base, followed by cyclization with phosphorus oxychloride. The yield of the compound is relatively high, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one has been extensively used in scientific research due to its diverse applications. It has been used as a building block in the synthesis of various bioactive compounds, including anticancer agents, antimicrobial agents, and anti-inflammatory agents. The compound has also been used in the development of fluorescent probes for imaging applications.
Propiedades
Fórmula molecular |
C10H8BrNO2 |
|---|---|
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
2-(1-bromoethyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H8BrNO2/c1-6(11)9-12-8-5-3-2-4-7(8)10(13)14-9/h2-6H,1H3 |
Clave InChI |
AYNLROKLYRAIOG-UHFFFAOYSA-N |
SMILES |
CC(C1=NC2=CC=CC=C2C(=O)O1)Br |
SMILES canónico |
CC(C1=NC2=CC=CC=C2C(=O)O1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289430.png)
![N-{3-[(allylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289433.png)

![6-tert-butyl-2-[(4-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289437.png)
![6-tert-butyl-N-propyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289439.png)
![6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289441.png)
![6-tert-butyl-N-ethyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289442.png)

![methyl 4-amino-3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate](/img/structure/B289446.png)

![N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide](/img/structure/B289450.png)

![4-chloro-1-(2,4-difluorophenyl)-3-methyl-6,7-dihydro-1H-indazole-5-carbaldehyde [3,5-bis(trifluoromethyl)phenyl]hydrazone](/img/structure/B289452.png)
![2-[3,3-bis(2-hydroxyethylamino)-2-nitroprop-2-enylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289453.png)